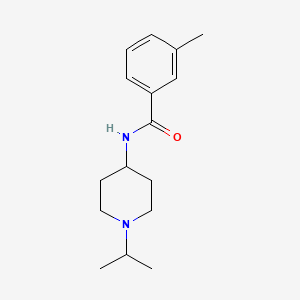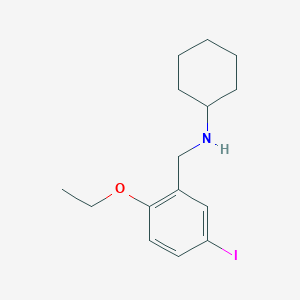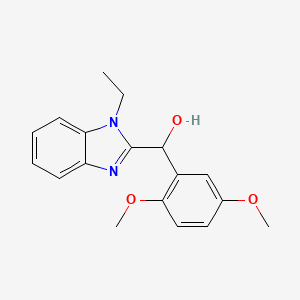
(2,5-dimethoxyphenyl)(1-ethyl-1H-benzimidazol-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,5-dimethoxyphenyl)(1-ethyl-1H-benzimidazol-2-yl)methanol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using various methods and has been found to exhibit several biochemical and physiological effects.
Mechanism of Action
The mechanism of action of (2,5-dimethoxyphenyl)(1-ethyl-1H-benzimidazol-2-yl)methanol is not fully understood. However, it has been suggested that its anti-inflammatory and antioxidant properties are due to its ability to inhibit the production of pro-inflammatory cytokines and reactive oxygen species. Its antitumor activity is believed to be due to its ability to induce apoptosis in cancer cells. Its neuroprotective properties are believed to be due to its ability to protect neurons from oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha. It has also been found to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. Additionally, it has been found to induce apoptosis in cancer cells and protect neurons from oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
One of the advantages of using (2,5-dimethoxyphenyl)(1-ethyl-1H-benzimidazol-2-yl)methanol in lab experiments is its ability to exhibit multiple biological activities. This makes it a potential candidate for the development of drugs for various diseases. Additionally, its synthesis method is relatively simple and can be achieved using commercially available reagents. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with.
Future Directions
There are several future directions for the research on (2,5-dimethoxyphenyl)(1-ethyl-1H-benzimidazol-2-yl)methanol. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential applications in the treatment of various diseases, including inflammatory diseases, cancer, and neurodegenerative diseases. Additionally, future research can focus on improving the solubility of this compound in water to make it more suitable for lab experiments.
Synthesis Methods
The synthesis of (2,5-dimethoxyphenyl)(1-ethyl-1H-benzimidazol-2-yl)methanol can be achieved using various methods. One of the most commonly used methods involves the reaction of 2,5-dimethoxybenzaldehyde with 1-ethyl-1H-benzimidazole in the presence of a reducing agent such as sodium borohydride. The resulting product is then oxidized using a mild oxidizing agent such as hydrogen peroxide to obtain this compound.
Scientific Research Applications
(2,5-dimethoxyphenyl)(1-ethyl-1H-benzimidazol-2-yl)methanol has several potential applications in scientific research. It has been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases. It has also been found to exhibit antitumor activity, making it a potential candidate for the development of anticancer drugs. Additionally, it has been found to exhibit neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases.
properties
IUPAC Name |
(2,5-dimethoxyphenyl)-(1-ethylbenzimidazol-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-4-20-15-8-6-5-7-14(15)19-18(20)17(21)13-11-12(22-2)9-10-16(13)23-3/h5-11,17,21H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMRIXMGCRQOKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1C(C3=C(C=CC(=C3)OC)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47201782 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[(4-chlorobenzyl)thio]ethyl}-4-fluorobenzamide](/img/structure/B4927487.png)
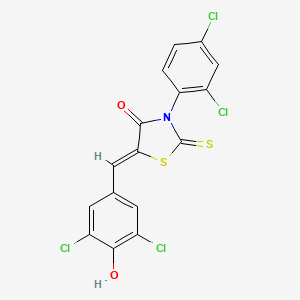
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B4927497.png)

![N-[2-(4-iodophenoxy)ethyl]-1-butanamine oxalate](/img/structure/B4927511.png)
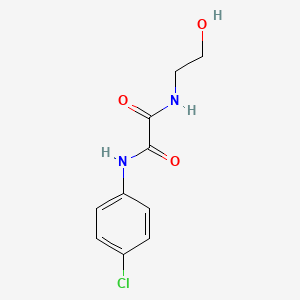
![N-[2-(dimethylamino)ethyl]-N-methyl-3-({1-[(2E)-3-phenyl-2-propen-1-yl]-4-piperidinyl}oxy)benzamide](/img/structure/B4927535.png)
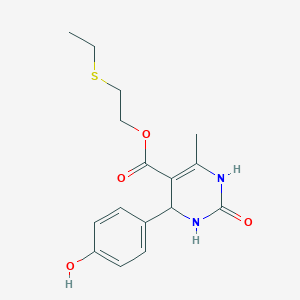
![2-(2-chlorophenyl)-3-[(4-methoxyphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B4927548.png)
![4,4'-(3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-4,10-diyl)dibutanoic acid](/img/structure/B4927556.png)

![methyl 3-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate](/img/structure/B4927579.png)
